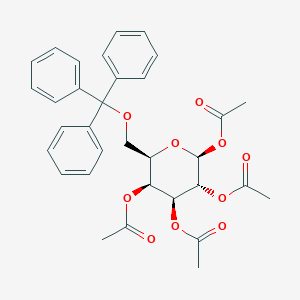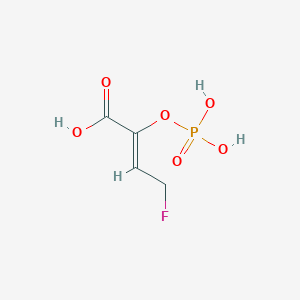
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is a high-purity glycosylation product. It is a derivative of galactose, a type of sugar, and is often used in various chemical and biochemical research applications. The compound is characterized by its molecular formula C33H34O10 and a molecular weight of 590.62 g/mol .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically acetylation and tritylation . The acetyl groups increase the compound’s reactivity, making it a suitable intermediate in various chemical reactions .
Biochemical Pathways
The compound is involved in the synthesis of disaccharides and D-glucose6-phosphate . These biochemical pathways are crucial for energy production and storage in cells. The compound’s role in these pathways could potentially influence various downstream effects, including energy metabolism .
Pharmacokinetics
The presence of acetyl groups typically enhances a compound’s lipophilicity, which can improve its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it influences. As a precursor in the synthesis of disaccharides and D-glucose6-phosphate, it could potentially influence energy production and storage within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced under acidic conditions due to the presence of acetyl groups .
Analyse Biochimique
Biochemical Properties
It is known to be involved in glycosylation processes . Glycosylation is a critical function in biology and impacts protein folding, cell-cell adhesion, and cell signaling.
Cellular Effects
As a glycosylation product, it may influence various cellular processes, including protein folding and stability, cell-cell adhesion, and cell signaling .
Molecular Mechanism
It is known to be involved in glycosylation, a process that attaches glycan to proteins, lipids, or other organic molecules . This process influences the structure and function of these molecules.
Metabolic Pathways
Given its role in glycosylation, it may interact with enzymes and cofactors involved in this process .
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose typically involves the acetylation of galactose derivatives. The process includes the protection of hydroxyl groups with acetyl groups and the tritylation of the 6-hydroxyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine . Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is widely used in scientific research, particularly in:
Chemistry: As a glycosylation agent in the synthesis of complex carbohydrates and glycoproteins.
Biology: In studies involving carbohydrate-protein interactions and the synthesis of oligosaccharides.
Industry: Used in the production of various biochemical reagents and as a precursor in the synthesis of other complex molecules
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is unique due to its specific acetyl and trityl protection, which makes it a valuable intermediate in glycosylation reactions. Similar compounds include:
1,2,3,4-Tetra-O-acetyl-beta-D-glucose: Used in similar glycosylation reactions but lacks the trityl protection.
1,2,3,4-Tetra-O-acetyl-beta-D-mannose: Another glycosylation agent with different stereochemistry.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Used in the synthesis of glycosaminoglycans .
These compounds share similar applications but differ in their specific protective groups and stereochemistry, which influence their reactivity and suitability for different synthetic applications.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UNKWROQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B53644.png)


![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)




